6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
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Overview
Description
The compound is a carboxylic acid with a long carbon chain and a dimethylphenyl group attached. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of this functional group imparts certain chemical properties to the compound, such as the ability to participate in reactions like esterification and amide formation .
Chemical Reactions Analysis
Carboxylic acids can participate in a variety of chemical reactions. They can react with amines to form amides, with alcohols to form esters, and can be reduced to form alcohols. The presence of the dimethylphenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid” would depend on its specific structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Scientific Research Applications
Photoremovable Protecting Group in Organic Synthesis and Biochemistry
6-(3,4-Dimethylphenyl)-6-oxohexanoic acid and related compounds have been studied for their potential as photoremovable protecting groups in organic synthesis and biochemistry. The photoreaction is initiated by efficient photoenolization, and these compounds could have applications in creating 'caged compounds' for biochemical studies (Zabadal et al., 2001).
Synthesis and Anti-inflammatory Properties
This compound is involved in the synthesis and interconversion of related chemical structures, like 6-aroyl-4-oxohexanoic acids, which have demonstrated anti-inflammatory properties. These findings suggest potential applications in medicinal chemistry (Short & Rockwood, 1969).
Synthesis of Functional Polymers
This compound plays a role in the synthesis of functional polycaprolactones via Passerini multicomponent polymerization. This method yields polymers with a variety of pendent groups, opening avenues in materials science for developing polymers with adjustable properties (Jian Zhang et al., 2016).
Mass Spectrometry Characterization
Studies have been conducted on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxohexanoic acid, which is structurally related to this compound. These studies provide insights into the fragmentation behavior of these compounds, which is crucial for analytical chemistry (Kanawati et al., 2007).
Luminescence Sensing of Chemicals
Compounds structurally related to this compound, like dimethylphenyl imidazole dicarboxylates, have been used in the synthesis of lanthanide(III)-organic frameworks. These frameworks show potential as fluorescence sensors for benzaldehyde-based derivatives, indicating potential applications in chemical sensing technologies (Shi et al., 2015).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if the compound were used as a drug, the mechanism of action would depend on the drug’s target in the body. Without specific information about the use of “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid”, it’s difficult to provide a detailed analysis .
Safety and Hazards
Future Directions
The future directions for research on a compound like “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid” would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .
properties
IUPAC Name |
6-(3,4-dimethylphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKYRWIIMLLSBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645272 |
Source
|
Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870286-97-8 |
Source
|
Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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